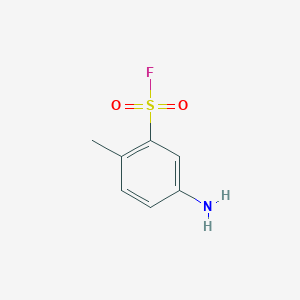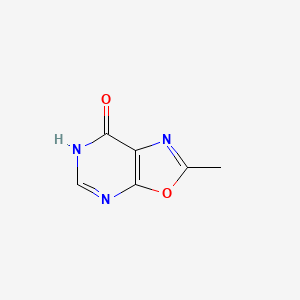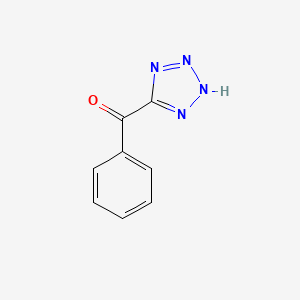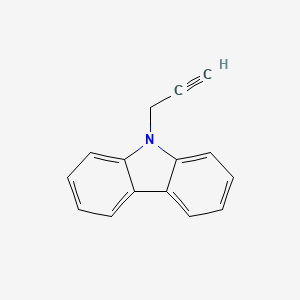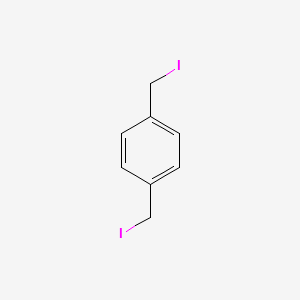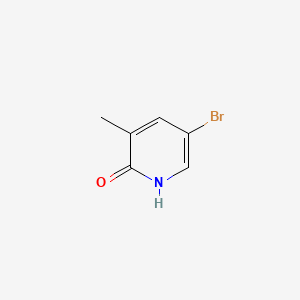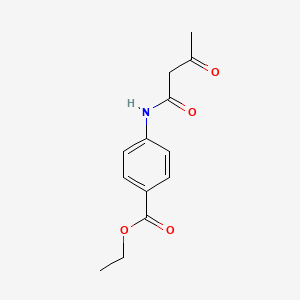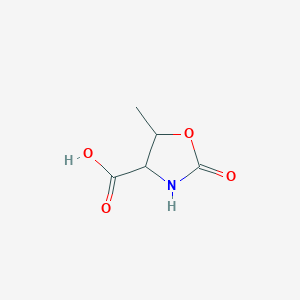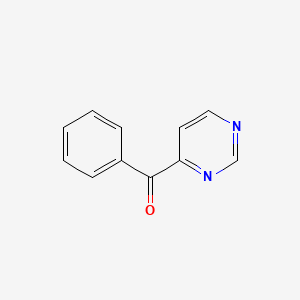
Phenyl(pyrimidin-4-yl)methanone
Overview
Description
Phenyl(pyrimidin-4-yl)methanone is an organic compound that features a phenyl group attached to a pyrimidine ring via a methanone linkage. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both phenyl and pyrimidine moieties in its structure allows for diverse chemical reactivity and biological activity.
Mechanism of Action
Target of Action
Phenyl(pyrimidin-4-yl)methanone is a compound that has been found to have potential inhibitory activity against protein kinases . Protein kinases are enzymes that stimulate phosphate transfer from ATP to amino acids tyrosine, serine and/or threonine residues in protein substrates . They play a crucial role in cellular signaling processes such as cell growth regulation, differentiation, migration, and metabolism .
Mode of Action
The compound interacts with its targets, the protein kinases, by inhibiting their activity . This inhibition can lead to a disruption in the normal functioning of these enzymes, thereby affecting the cellular processes they regulate. The exact nature of this interaction and the resulting changes at the molecular level are still under investigation.
Biochemical Pathways
The inhibition of protein kinases by this compound can affect various biochemical pathways. Protein kinases are involved in numerous cellular processes, and their inhibition can disrupt these processes, leading to various downstream effects . For instance, protein kinases play a key role in cell growth and differentiation, so their inhibition could potentially affect these processes .
Pharmacokinetics
It’s known that the compound is a solid at room temperature and has a melting point of 69-71° c and a boiling point of 314-316° c . These properties could potentially impact the compound’s bioavailability and its ability to reach its target sites in the body.
Result of Action
The result of this compound’s action is the inhibition of protein kinases, which can lead to a disruption in the cellular processes that these enzymes regulate . This can potentially lead to various molecular and cellular effects, depending on the specific protein kinases that are inhibited and the cellular processes they are involved in.
Biochemical Analysis
Biochemical Properties
Phenyl(pyrimidin-4-yl)methanone plays a significant role in biochemical reactions, particularly in the inhibition of protein kinases. Protein kinases are enzymes that catalyze the transfer of phosphate groups from adenosine triphosphate (ATP) to specific amino acids in protein substrates, a process crucial for regulating cellular activities such as growth, differentiation, and metabolism . This compound has been shown to interact with these enzymes, inhibiting their activity and thereby affecting various signaling pathways. The compound’s interaction with protein kinases involves binding to the ATP-binding site, preventing the transfer of phosphate groups and thus modulating the enzyme’s activity .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of protein kinases by this compound can lead to altered cell growth and differentiation, as well as changes in metabolic activities . Additionally, this compound has been observed to affect the expression of genes involved in cell cycle regulation and apoptosis, further highlighting its impact on cellular processes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, particularly protein kinases. By binding to the ATP-binding site of these enzymes, this compound inhibits their activity, leading to a cascade of downstream effects on cellular signaling pathways . This inhibition can result in the suppression of cell proliferation and induction of apoptosis, making this compound a potential candidate for anticancer therapies . Additionally, the compound’s ability to modulate gene expression through its interactions with transcription factors and other regulatory proteins further elucidates its molecular mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, maintaining its inhibitory activity on protein kinases . Prolonged exposure to certain environmental factors may lead to its degradation, resulting in diminished efficacy . Long-term studies in vitro and in vivo have also indicated potential cumulative effects on cellular processes, emphasizing the importance of understanding the temporal dynamics of this compound .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit protein kinase activity without causing significant adverse effects . Higher doses may lead to toxic effects, including hepatotoxicity and nephrotoxicity, highlighting the importance of determining the optimal therapeutic dosage . Threshold effects have also been observed, where a minimum concentration of this compound is required to achieve the desired biochemical and cellular effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound undergoes biotransformation through phase I and phase II metabolic reactions, involving oxidation, reduction, and conjugation processes . Enzymes such as cytochrome P450 oxidases play a crucial role in the metabolism of this compound, affecting its bioavailability and pharmacokinetics . Additionally, the compound’s impact on metabolic flux and metabolite levels has been studied, revealing its potential to modulate metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s lipophilic nature facilitates its diffusion across cell membranes, allowing it to reach intracellular targets . Transporters such as ATP-binding cassette (ABC) transporters and solute carrier (SLC) transporters have been implicated in the cellular uptake and efflux of this compound, influencing its localization and accumulation within tissues . Understanding the transport mechanisms is essential for optimizing the compound’s therapeutic potential .
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound has been found to localize in the cytoplasm and nucleus, where it interacts with various biomolecules . Targeting signals and post-translational modifications play a role in directing this compound to specific cellular compartments, influencing its efficacy . The subcellular distribution of this compound is crucial for understanding its mechanism of action and optimizing its therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenyl(pyrimidin-4-yl)methanone can be synthesized through several synthetic routes. One common method involves the reaction of pyrimidine-4-carboxylic acid with phenylmagnesium bromide, followed by oxidation to yield the desired product. Another approach includes the condensation of pyrimidine-4-carbaldehyde with benzene in the presence of a suitable catalyst.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through column chromatography.
Chemical Reactions Analysis
Types of Reactions: Phenyl(pyrimidin-4-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the methanone group to a methanol group.
Substitution: The phenyl and pyrimidine rings can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products:
Oxidation: Phenyl(pyrimidin-4-yl)carboxylic acid.
Reduction: Phenyl(pyrimidin-4-yl)methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Phenyl(pyrimidin-4-yl)methanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design and development.
Industry: It is utilized in the development of advanced materials with specific electronic and optical properties.
Comparison with Similar Compounds
Phenyl(pyrimidin-4-yl)methanone can be compared with other similar compounds, such as:
Phenyl(pyridin-4-yl)methanone: Similar structure but with a pyridine ring instead of pyrimidine.
Phenyl(pyrimidin-2-yl)methanone: Differing in the position of the methanone linkage on the pyrimidine ring.
Phenyl(pyrimidin-5-yl)methanone: Another positional isomer with the methanone linkage at the 5-position of the pyrimidine ring.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
phenyl(pyrimidin-4-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O/c14-11(9-4-2-1-3-5-9)10-6-7-12-8-13-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJPPUSSPWUGUEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=NC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50218214 | |
| Record name | Methanone, phenyl-4-pyrimidinyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50218214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68027-80-5 | |
| Record name | Methanone, phenyl-4-pyrimidinyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068027805 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methanone, phenyl-4-pyrimidinyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50218214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


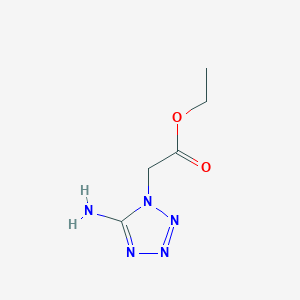
![1-(Bicyclo[2.2.2]oct-5-en-2-yl)ethanone](/img/structure/B1267113.png)

